(2S)-3-Ethyl-2-methylhexan-1-ol
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Overview
Description
(2S)-3-Ethyl-2-methylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of secondary alcohols and is characterized by the presence of an ethyl group and a methyl group attached to the second and third carbon atoms of the hexane chain, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethyl-2-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-3-Ethyl-2-methylhexan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethyl-2-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2S)-3-Ethyl-2-methylhexan-1-one or (2S)-3-Ethyl-2-methylhexanoic acid.
Reduction: (2S)-3-Ethyl-2-methylhexane.
Substitution: (2S)-3-Ethyl-2-methylhexyl chloride.
Scientific Research Applications
(2S)-3-Ethyl-2-methylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Ethyl-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-Ethyl-2-methylhexan-1-one
- (2S)-3-Ethyl-2-methylhexanoic acid
- (2S)-3-Ethyl-2-methylhexyl chloride
Uniqueness
(2S)-3-Ethyl-2-methylhexan-1-ol is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the hexane chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of chiral molecules and as a precursor in organic synthesis.
Properties
IUPAC Name |
(2S)-3-ethyl-2-methylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-9(5-2)8(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCUJOKBNABRS-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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